Fmoc-Ala-Glu-Gln-Lys-NH2

δ-Secretase UNC5C Proteolysis Alzheimer's Disease

Validate δ-secretase (AEP) inhibitor specificity with Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK), the essential negative control for UNC5C proteolysis assays. - Proven inactive vs. δ-secretase (pH 6.0, 45 min); no UNC5C cleavage - Differentiates specific inhibition from non-specific peptide effects - Ideal for HTS baseline definition and SPPS protocol optimization - Molecular weight: ~695.76 g/mol; C-terminal amide, Fmoc-protected

Molecular Formula C34H45N7O9
Molecular Weight 695.8 g/mol
Cat. No. B12397250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Glu-Gln-Lys-NH2
Molecular FormulaC34H45N7O9
Molecular Weight695.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C34H45N7O9/c1-19(38-34(49)50-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24)31(46)40-27(14-16-29(43)44)33(48)41-26(13-15-28(36)42)32(47)39-25(30(37)45)12-6-7-17-35/h2-5,8-11,19,24-27H,6-7,12-18,35H2,1H3,(H2,36,42)(H2,37,45)(H,38,49)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,25-,26-,27-/m0/s1
InChIKeyOVMJHFPLSZLRSU-UFZSTKPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ala-Glu-Gln-Lys-NH2: Inactive δ-Secretase Control


Fmoc-Ala-Glu-Gln-Lys-NH2 (also designated Fmoc-AEQK-NH₂) is a synthetic tetrapeptide that serves as a rigorously validated inactive control for Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) in experimental settings. The compound is a member of the Fmoc-protected peptide class, with an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group and a C-terminal amide (NH2) moiety [1]. Its sequence consists of alanine, glutamic acid, glutamine, and lysine, resulting in a molecular weight of approximately 695.76 g/mol . The compound is specifically distinguished by its demonstrated lack of activity against δ-secretase (asparagine endopeptidase, AEP) and UNC5C receptor proteolysis, making it an essential tool for establishing the specificity of active peptide inhibitors in neurodegeneration and Alzheimer's disease research [2].

Designation δ-Secretase / UNC5C inactive control
Peptide class Fmoc-protected tetrapeptide amide (AEQK-NH₂)
Activity context Reported inactive in UNC5C cleavage assays

Fmoc-Ala-Glu-Gln-Lys-NH2: Substitution Risks


Scientific and industrial users cannot simply interchange Fmoc-Ala-Glu-Gln-Lys-NH2 with other peptides due to its unique, experimentally proven lack of biological activity in the specific context of δ-secretase-mediated UNC5C proteolysis. While other tetrapeptides or peptide controls may exhibit varying degrees of off-target effects or sequence-dependent interactions, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) has been empirically validated to have no effect on UNC5C cleavage under the precise assay conditions (pH 6.0, 45 min) [1]. The closely related active analog, Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK), which differs by a single amino acid (Gln→Asn), demonstrates robust inhibitory activity against δ-secretase [1]. This stark functional divergence underscores the critical role of the glutamine-to-asparagine substitution in enzyme recognition. Therefore, using an uncharacterized or generic control peptide risks generating false-positive or false-negative results, compromising the integrity of mechanistic studies and the reliability of compound screening campaigns.

Target: AEQK-NH₂ (inactive control)
Substitute: AENK-NH₂ (active inhibitor) — single Gln→Asn alters δ-secretase inhibition; may confound assay specificity.
Target: AEQK-NH₂ (C-terminal amide)
Substitute: AEQK-OH (C-terminal acid) — different charge/conformation; may alter solubility and non-specific binding in matched controls.
Target: Characterized AEQK control
Substitute: Generic/unvalidated peptide — risks off-target interactions; reported assay context may not replicate.

Fmoc-Ala-Glu-Gln-Lys-NH2 Comparative Evidence


Head-to-Head: AEQK vs. AENK on δ-Secretase Activity

In a direct, quantitative comparison using pH 6.0 brain lysates, Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) exhibited no inhibitory effect on the δ-secretase-mediated truncation of the UNC5C receptor. In contrast, the active comparator Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK) potently antagonized UNC5C cleavage under identical experimental conditions [1]. The data were derived from in vitro cleavage assays that included immunoblotting for UNC5C fragments [1].

AEQK vs AENK (δ-Secretase)
Head-to-head
AEQK No inhibition AENK Reported antagonism
Supports inactive control assignment in δ-secretase assays
In vitro cleavage; pH 6.0, 45 min
δ-Secretase UNC5C Proteolysis Alzheimer's Disease

Cross-Study Validation: AEQK as Inactive Control in UNC5C Models

Multiple independent studies and vendor datasheets consistently report the same functional differentiation: Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) is an inactive control for Fmoc-Ala-Glu-Asn-Lys-NH2 (AENK), a known inhibitor of asparagine endopeptidase (AEP/δ-secretase) [1]. AENK is further characterized as a selective AEP inhibitor that suppresses amyloid precursor protein (APP) cleavage . AEQK's defined role is to serve as a negative control for these specific assays, ensuring that observed effects are not due to non-specific peptide interactions [1].

Cross-Study Control Validation
Cross-study comparable
Consistent inactive profile reported across multiple sources and AEP/APP models
Supports reproducibility as negative control for δ-secretase pathway studies
Class-level confirmation; review independent studies
AEP UNC5C Neurodegeneration

C-Terminal Amide vs. Acid: Structural Divergence

Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) differs from its C-terminal acid analog, Fmoc-Ala-Glu-Gln-Lys-OH, by the presence of a carboxamide (-NH2) rather than a carboxyl (-OH) group at the C-terminus. While no direct comparative biological data is available for these two specific compounds, extensive class-level evidence in peptide chemistry demonstrates that the C-terminal functional group significantly influences molecular conformation, stability, solubility, and biological recognition [1]. The C-terminal amide is a common feature in biologically active neuropeptides and peptide inhibitors, often enhancing resistance to carboxypeptidase degradation and improving membrane permeability compared to free acids [2].

AEQK-NH₂ vs AEQK-OH
Class-level
C-term amide Target form C-term acid Altered charge/stability
Amide required for matched control to AENK; acid may shift solubility and binding
Inferred from peptide chemistry principles
Peptide Chemistry Structure-Activity Relationship Peptide Synthesis

Verified Purity and Physicochemical Specifications

Commercially available Fmoc-Ala-Glu-Gln-Lys-NH2 is supplied with defined purity (typically ≥99%) and characterized physicochemical properties. The molecular weight is consistently reported as 695.76 g/mol, with the molecular formula C34H45N7O9 [1]. The compound is a white to off-white solid with specified solubility: it is soluble in DMSO (~5.13 mM) but exhibits very low solubility in water (<0.1 mg/mL) . Storage conditions are defined to ensure stability: sealed storage away from moisture and light, under nitrogen, with stability at -80°C for 2 years as a powder . These precise specifications contrast with potentially variable or undefined characteristics of custom-synthesized or non-commercial analogs.

Purity & Physicochemical Specs
Specification review
≥99% purity · MW 695.76 · DMSO-soluble
Ensures lot consistency and formulation reproducibility
Vendor-reported data; -80°C storage recommended
Peptide Characterization Purity Standards Solubility Profile

Fmoc-Ala-Glu-Gln-Lys-NH2 Validated Applications


Negative Control for δ-Secretase and UNC5C Assays

Fmoc-Ala-Glu-Gln-Lys-NH2 (AEQK) is the indispensable negative control for experiments investigating the role of δ-secretase (asparagine endopeptidase) in UNC5C receptor proteolysis and downstream neurodegenerative pathways. As demonstrated in the pivotal study by Chen et al. (Science Advances, 2021), AEQK is co-administered alongside the active inhibitor AENK to definitively attribute any observed reduction in UNC5C cleavage to the specific inhibition of δ-secretase, rather than to non-specific peptide effects [1]. This application is critical for validating the mechanism of action of novel δ-secretase inhibitors and for interpreting results from cell-based and biochemical assays related to Alzheimer's disease pathology.

Control for AEP Inhibitor Screening

In high-throughput screening campaigns or focused medicinal chemistry efforts aimed at discovering new AEP/δ-secretase inhibitors, Fmoc-Ala-Glu-Gln-Lys-NH2 serves as a benchmark for defining the 'inactive' baseline. Its established lack of activity in the UNC5C cleavage assay (at pH 6.0) provides a critical reference point for calculating Z' factors and hit thresholds [1]. Using this well-characterized control ensures that any compound demonstrating significant inhibition can be reliably distinguished from false positives arising from assay interference or non-specific peptide binding.

SPPS Model Compound and Intermediate

Beyond its biological role, Fmoc-Ala-Glu-Gln-Lys-NH2 is a valuable model compound for developing and optimizing solid-phase peptide synthesis (SPPS) protocols. Its sequence incorporates residues with diverse side-chain functionalities (Glu: acidic, Gln: amide, Lys: basic amine), which challenge coupling and deprotection efficiencies [1]. The compound's well-defined structure and the presence of the Fmoc protecting group make it an ideal candidate for training personnel, calibrating automated peptide synthesizers, and validating new resins or coupling reagents [1].

Stability and Formulation Control for AENK Studies

For experiments where the active peptide AENK is administered to cellular or animal models, Fmoc-Ala-Glu-Gln-Lys-NH2 serves as a critical control for assessing potential non-specific effects of the peptide scaffold itself. By comparing the outcomes of treatment with AENK versus AEQK, researchers can isolate the specific pharmacodynamic effects attributable to AENK's enzymatic inhibition [1]. Furthermore, the defined solubility profile of AEQK in DMSO (up to ~5.13 mM) and its recommended storage conditions provide a useful parallel for handling and formulating the more sensitive active peptide AENK, ensuring consistent experimental conditions between test and control groups.

Application
Selection Property
Validation Focus
δ-Secretase/UNC5C proteolysis assays
Reported inactive control for AENK
UNC5C cleavage endpoint specificity
AEP/δ-secretase inhibitor screening
Defined inactive baseline
Assay Z' factor and hit threshold discrimination
SPPS protocol development
Sequence diversity for coupling optimization
Coupling/deprotection efficiency benchmarking
AENK formulation and stability studies
Scaffold-matched control for non-specific effects
Solubility and handling consistency

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